(2-Chlorophenyl)methyl acetate
Description
Overview of the Chemical Compound's Structural Framework
(2-Chlorophenyl)methyl acetate (B1210297), systematically named methyl 2-(2-chlorophenyl)acetate according to IUPAC nomenclature, is an organic compound characterized by a distinct and reactive structural framework. nih.gov Its architecture is composed of a central acetate group, specifically a methyl ester, where the methyl group of the acetic acid is substituted by a (2-chlorophenyl)methyl group. nih.govsigmaaldrich.com
The molecule's core structure features a benzene (B151609) ring substituted with a chlorine atom at the ortho-position (position 2). This chlorophenyl group is attached to the acetate moiety via a methylene (B1212753) (-CH2-) bridge. nih.gov The key functional groups present are the methyl ester (-COOCH₃) and the aryl chloride (C-Cl) bond on the aromatic ring. These features dictate the compound's chemical behavior and reactivity. The molecular formula for this compound is C₉H₉ClO₂. nih.govsigmaaldrich.com
Table 1: Physicochemical Properties of (2-Chlorophenyl)methyl acetate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-(2-chlorophenyl)acetate | nih.gov |
| Molecular Formula | C₉H₉ClO₂ | nih.govsigmaaldrich.com |
| Molecular Weight | 184.62 g/mol | nih.govsigmaaldrich.com |
| CAS Number | 57486-68-7 | nih.govsigmaaldrich.com |
| Appearance | Colorless to light orange/yellow clear liquid | tcichemicals.com |
| Canonical SMILES | COC(=O)CC1=CC=CC=C1Cl | sigmaaldrich.com |
| InChI Key | KHBWTRFWQROKJZ-UHFFFAOYSA-N | sigmaaldrich.com |
Research Significance and Contextualization within Organic Chemistry
The significance of this compound in organic chemistry is primarily derived from its utility as a versatile synthetic intermediate or building block. tcichemicals.com It serves as a starting material in multi-step syntheses aimed at producing more complex molecular architectures, particularly for pharmaceutical and agrochemical research.
A notable application of this compound is demonstrated in its use as a precursor in the synthesis of more functionalized molecules. For instance, in a procedure documented in Organic Syntheses, methyl (2-chlorophenyl)acetate is used as the substrate for α-methylation. orgsyn.org In this reaction, the compound is treated with a strong base, such as lithium bis(trimethylsilyl)amide, to generate an enolate, which then reacts with an electrophile like iodomethane (B122720) to yield methyl 2-(2-chlorophenyl)-2-methylpropanoate. orgsyn.org This transformation highlights the compound's value in creating quaternary carbon centers, a common structural motif in many biologically active molecules.
Furthermore, derivatives of this compound are crucial intermediates in the industrial synthesis of important pharmaceuticals. The structurally related compound, (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, is a key precursor for the antiplatelet drug clopidogrel. patsnap.com While not the direct precursor, this compound represents the foundational scaffold from which these vital chiral intermediates are often derived through processes like bromination and subsequent amination. google.com
Scope of Academic Inquiry and Review Focus
Academic research concerning this compound concentrates on several key areas. The primary focus is on the development and optimization of its synthesis and its subsequent chemical transformations.
Synthesis Methods: Researchers have documented various methods for its preparation. A common and efficient laboratory-scale synthesis involves the Fischer esterification of 2-(2-chlorophenyl)acetic acid with methanol (B129727), typically catalyzed by a strong acid like sulfuric acid. orgsyn.org
Chemical Reactivity and Transformations: The compound's reactivity is a central theme of investigation. Academic inquiry explores reactions involving its key functional groups:
Enolate Chemistry: As mentioned, the α-protons (on the carbon adjacent to the carbonyl group) are acidic enough to be removed by a strong base, allowing for alkylation and other modifications at this position. orgsyn.org
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, 2-(2-chlorophenyl)acetic acid.
Reduction: The ester can be reduced to form the corresponding alcohol, 2-(2-chlorophenyl)ethanol.
Spectroscopic and Analytical Characterization: A significant portion of the academic literature provides detailed spectroscopic data for the compound, which is essential for its identification and for monitoring reaction progress. This includes data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govspectrabase.com This body of data serves as a reference for synthetic chemists working with this molecule.
Structure
2D Structure
3D Structure
Properties
CAS No. |
22184-24-3 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl acetate |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 |
InChI Key |
AJZBDZTYAJVGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis of 2 Chlorophenyl Methyl Acetate
Direct Esterification Pathways for (2-Chlorophenyl)methyl acetate (B1210297) Synthesis
(2-Chlorophenyl)methyl acetate is an ester produced through the Fischer esterification of 2-chlorophenylacetic acid with methanol (B129727) in the presence of an acid catalyst. vulcanchem.com This method is a foundational technique in organic synthesis, valued for its directness in forming esters from carboxylic acids and alcohols.
Acid-Catalyzed Esterification of 2-Chlorophenylacetic Acid with Methanol
The synthesis of this compound is commonly achieved through the acid-catalyzed esterification of 2-chlorophenylacetic acid with methanol. This reaction is a classic example of Fischer esterification, a process that involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. The chloro group on the phenyl ring allows for selective functionalization, making 2-chlorophenylacetic acid a useful intermediate in the synthesis of various compounds. kajay-remedies.com
In a typical procedure, 2-chlorophenylacetic acid is refluxed with methanol, and a strong acid like sulfuric acid or thionyl chloride is used as a catalyst. orgsyn.orggoogleapis.com The reaction with thionyl chloride in methanol is carried out at temperatures between 50-65°C. googleapis.com The purpose of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of methanol is often used.
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, reaction temperature, and reaction time. For instance, using a palladium(II) acetate catalyst with a specific ligand can improve the efficiency of the reaction. orgsyn.org While initial small-scale reactions may use a higher catalyst loading (e.g., 10 mol%), larger-scale syntheses can be optimized to use a lower catalyst loading (e.g., 5 mol%) and a higher reaction concentration. orgsyn.org
The reaction progress can be monitored using techniques like gas chromatography-mass spectrometry (GC/MS) to determine the optimal reaction time. orgsyn.org A typical reaction might be run at reflux for 16 hours to achieve a quantitative yield. orgsyn.org After the reaction is complete, the mixture is worked up to isolate the desired ester. This often involves neutralizing the acid catalyst, removing the excess methanol, and purifying the product through distillation or chromatography.
| Parameter | Condition | Outcome |
| Catalyst | Sulfuric Acid | Standard yield and purity |
| Catalyst | Thionyl Chloride | Effective at 50-65°C |
| Catalyst | Palladium(II) Acetate | Improved efficiency |
| Reaction Time | 16 hours | Quantitative yield reported |
| Monitoring | GC/MS | Tracks reaction progress |
Synthesis of Related (Chlorophenyl)methyl Acetate Derivatives
The core structure of this compound can be modified to create a variety of derivatives with different chemical properties and potential applications. These modifications often target the alpha-carbon, the carbon atom adjacent to the carbonyl group.
Preparation of Alpha-Halogenated Derivatives (e.g., Methyl alpha-bromo-2-chlorophenylacetate)
Methyl alpha-bromo-2-chlorophenylacetate is a key intermediate in the synthesis of various pharmaceutical compounds. google.com One method for its synthesis involves the ester exchange between alpha-bromo-2-chlorophenylacetic acid and methyl acetate, catalyzed by a Lewis acid such as magnesium perchlorate (B79767), titanium tetrachloride, or zinc chloride. google.com This method is reported to have a short reaction time, low production cost, and high purity of over 99% with a yield of more than 90%, making it suitable for industrial production. google.com
Another approach is the direct bromination of this compound using a brominating agent like a bromide/hydrogen peroxide mixture under acidic conditions and visible or UV light. google.com A conventional method involves refluxing alpha-bromo-2-chlorophenylacetic acid with methanol and sulfuric acid for several hours. google.comnih.gov For example, refluxing for 4-5 hours can result in yields of approximately 87-90%. google.comnih.gov
| Reactants | Catalyst/Conditions | Product | Yield | Purity |
| alpha-Bromo-2-chlorophenylacetic acid, Methyl acetate | Lewis acid (e.g., TiCl4) | Methyl alpha-bromo-2-chlorophenylacetate | >90% | >99% |
| alpha-Bromo-2-chlorophenylacetic acid, Methanol | Sulfuric acid, Reflux | Methyl alpha-bromo-2-chlorophenylacetate | 87-90% | Not specified |
| This compound | Bromide/H2O2, Acid, Light | Methyl alpha-bromo-2-chlorophenylacetate | Not specified | Not specified |
Synthesis of Alpha-Amino Derivatives (e.g., Methyl amino(2-chlorophenyl)acetate)
Methyl amino(2-chlorophenyl)acetate is another important derivative, often used as a building block in medicinal chemistry. smolecule.com Its synthesis can begin with 2-chlorobenzaldehyde (B119727) and methyl acetate, which are refluxed in the presence of a base. smolecule.com A common route involves the esterification of the corresponding amino acid, 2-amino-2-(2-chlorophenyl)acetic acid, with methanol in the presence of an acid like hydrochloric acid or thionyl chloride. googleapis.comgoogle.com The reaction is typically carried out at reflux temperature for several hours. google.com
Resolution Strategies for Chiral Alpha-Amino Esters (e.g., L-(+)-Tartaric Acid mediated resolution)
Methyl amino(2-chlorophenyl)acetate possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. smolecule.com For many pharmaceutical applications, only one specific enantiomer is active. Therefore, the separation of these enantiomers, a process known as resolution, is a critical step.
A widely used method for the resolution of racemic methyl amino(2-chlorophenyl)acetate is through the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. google.com The racemic ester is reacted with L-(+)-tartaric acid in a suitable solvent system, such as a mixture of acetone (B3395972) and methanol. google.com The resulting diastereomeric salts have different solubilities, which allows for the selective crystallization of one of the salts.
| Resolving Agent | Solvent System | Temperature | Outcome |
| L-(+)-Tartaric Acid | Acetone/Methanol | 20-32°C | Selective crystallization of one diastereomeric salt |
| L-(+)-Tartaric Acid | Acetone, Acetonitrile, or Methyl Ethyl Ketone | 0-30°C | Formation of diastereomeric salts with different solubilities |
Direct Esterification of Alpha-Amino(2-chlorophenyl)acetic Acid
The synthesis of the methyl ester from its corresponding carboxylic acid is a fundamental transformation in organic chemistry. In the context of producing this compound's amino-substituted precursor, methyl alpha-amino(2-chlorophenyl)acetate, direct esterification of alpha-amino(2-chlorophenyl)acetic acid (also known as 2-chlorophenylglycine) is a viable and industrially relevant method. google.com
One effective method involves the use of thionyl chloride and methanol. In this process, 2-chlorophenylglycine is treated with a stoichiometric balance of thionyl chloride and methanol. The reaction is typically conducted at a controlled temperature range of 50–65°C for approximately 5 to 6 hours to ensure complete conversion. This process yields methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride with high purity and yield, making it suitable for scale-up operations without necessitating extensive purification for subsequent reaction steps. The resulting racemic ester can then be used in further synthetic applications, such as resolution processes to isolate specific stereoisomers. google.com
Derivatization Reactions and Further Chemical Transformations of this compound
This compound, possessing both a reactive ester group and a functionalizable aromatic ring, can serve as a substrate for various chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.
Alkylation Reactions (e.g., with Iodomethane)
The carbon atom positioned between the ester carbonyl and the chlorophenyl ring (the α-carbon) can be deprotonated by a strong base to form an enolate, which can then act as a nucleophile in alkylation reactions. A well-documented example is the methylation using iodomethane (B122720). orgsyn.org
In a typical procedure, this compound is treated with a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., 0°C). orgsyn.org This step generates the corresponding lithium enolate. Subsequent dropwise addition of iodomethane to the reaction mixture results in the alkylation of the α-carbon. orgsyn.org The reaction is typically stirred at room temperature for a couple of hours to proceed to completion. orgsyn.org This specific methylation has been shown to produce methyl 2-(2-chlorophenyl)-2-methylpropanoate in high yields (93-94%) after purification. orgsyn.org
Table 1: Reagents and Conditions for the Alkylation of this compound with Iodomethane orgsyn.org
| Parameter | Condition | Notes |
|---|---|---|
| Substrate | Methyl (2-chlorophenyl)acetate | The starting ester. |
| Base | Lithium bis(trimethylsilyl)amide (LiHMDS) | A strong base used to form the enolate. |
| Alkylating Agent | Iodomethane (CH₃I) | Provides the methyl group. |
| Solvent | Tetrahydrofuran (THF) | Anhydrous conditions are crucial. |
| Temperature | 0°C for deprotonation, then room temperature | Controlled temperature for reaction stages. |
| Reaction Time | ~2.5 hours | Includes time for base addition and alkylation. |
| Yield | 93-94% | High yield of the dimethylated product. |
Transformations of the Ester Group
The ester functional group in this compound is amenable to several key transformations, primarily hydrolysis and reduction. evitachem.com
Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed back to its corresponding carboxylic acid, (2-chlorophenyl)acetic acid, and methanol. evitachem.com This reaction is essentially the reverse of the esterification process and is fundamental for synthetic routes where the carboxylic acid moiety is required for subsequent steps.
Reduction: The carbonyl of the ester group can be reduced to a primary alcohol. evitachem.com Powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, are typically employed for this transformation. The product of this reaction is 2-(2-chlorophenyl)ethanol.
Functionalization of the Chlorophenyl Moiety
The chlorophenyl ring offers sites for further functionalization, although the presence of the chlorine atom and the acetate side chain influences the ring's reactivity.
Substitution of Chlorine: The chlorine atom on the phenyl ring can potentially be replaced through nucleophilic aromatic substitution reactions. However, these reactions often require harsh conditions or specific activation, such as the presence of strong electron-withdrawing groups on the ring.
Electrophilic Aromatic Substitution: The chlorophenyl group can also undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the chlorine. However, as a deactivating group, it makes the ring less reactive towards electrophiles compared to unsubstituted benzene (B151609).
Reaction Mechanisms and Mechanistic Investigations of 2 Chlorophenyl Methyl Acetate
Mechanistic Pathways of Esterification Reactions
(2-Chlorophenyl)methyl acetate (B1210297), systematically named methyl 2-(2-chlorophenyl)acetate, is primarily synthesized through the esterification of 2-chlorophenylacetic acid with methanol (B129727). The most common and direct pathway for this transformation is the Fischer-Speier esterification. vulcanchem.comwikipedia.org This acid-catalyzed reaction involves refluxing the carboxylic acid and alcohol, establishing an equilibrium that favors the formation of the ester and water. wikipedia.orgmasterorganicchemistry.com
The mechanism of Fischer esterification proceeds through several reversible steps: wikipedia.orgmasterorganicchemistry.com
Protonation: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the 2-chlorophenylacetic acid. wikipedia.orgmasterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate (an oxonium ion). wikipedia.orgmasterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur via a second molecule of the alcohol. masterorganicchemistry.com This step converts a hydroxyl group into a good leaving group (water).
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst, yielding the final product, (2-Chlorophenyl)methyl acetate.
To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is often used, or the water produced during the reaction is removed, for instance, by using a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.com
While Fischer esterification is a primary route, other methods are employed for synthesizing related esters and provide insight into alternative mechanistic pathways. For instance, a method for producing methyl alpha-bromo-2-chlorophenylacetate involves a Lewis acid-catalyzed ester exchange between the corresponding carboxylic acid and methyl acetate. google.com This approach offers high yields and purity under relatively mild conditions. google.com Another robust industrial method for creating methyl esters from amino acids like 2-chlorophenylglycine involves using thionyl chloride and methanol.
Table 1: Comparison of Esterification Methods for Phenylacetate Derivatives
| Method | Key Reagents/Conditions | Typical Substrate | Yield | Purity | Scale Suitability | Mechanistic Note | Reference(s) |
| Fischer-Speier Esterification | Carboxylic acid, Alcohol (Methanol), Acid Catalyst (e.g., H₂SO₄), Reflux | 2-Chlorophenylacetic acid | Good to High | Variable | Laboratory/Industrial | Reversible acyl substitution; equilibrium-driven. | vulcanchem.comwikipedia.orgmasterorganicchemistry.com |
| Lewis Acid Catalyzed Ester Exchange | Carboxylic acid, Methyl acetate, Lewis Acid (e.g., TiCl₄, Mg(ClO₄)₂) | alpha-Bromo-2-chlorophenylacetic acid | >90% | >99% | Industrial | Transesterification catalyzed by Lewis acid coordination to the carbonyl oxygen. | google.com |
| Thionyl Chloride/Methanol | Amino acid, Thionyl Chloride (SOCl₂), Methanol (MeOH), 50–65°C | 2-Chlorophenylglycine | High | High | Industrial | Formation of an acyl chloride intermediate followed by nucleophilic attack by methanol. |
Hydrolysis Mechanisms of Methyl Acetate Esters
The hydrolysis of esters like this compound is the reverse of esterification and can proceed through several mechanisms depending on the reaction conditions. Studies on methyl acetate provide the foundational understanding of these pathways.
In neutral conditions (without strong acid or base catalysts), the hydrolysis of methyl acetate is understood to proceed via a cooperative mechanism involving solvent water molecules. google.comjocpr.comkajay-remedies.com This pathway avoids the formation of highly charged intermediates. google.comkajay-remedies.com Computational and kinetic studies have explored two main possibilities for this cooperative process:
One-Step Mechanism: This pathway involves a single transition state where the addition of a water molecule to the carbonyl carbon occurs in concert with a proton transfer to the methoxy (B1213986) group, facilitated by a bridge of additional water molecules. jocpr.comkajay-remedies.com Calculations suggest that for neutral hydrolysis, this one-step process is often energetically favored over a two-step mechanism. jocpr.com
Two-Step Mechanism: This alternative involves the formation of a distinct tetrahedral intermediate. google.comjocpr.com The reaction proceeds from a complex of the ester and water molecules, through a transition state to the tetrahedral intermediate, and then through a second transition state to the final products (carboxylic acid and alcohol). jocpr.com
In both scenarios, the solvent molecules are not passive; they actively participate in the reaction by forming a cyclic transition structure that facilitates the necessary proton transfers. kajay-remedies.com The number of water molecules involved in this cooperative bridge can vary, with models including one to three additional water molecules showing how they assist in the hydrolysis. jocpr.comkajay-remedies.com
The presence of a catalyst dramatically alters the mechanism and rate of hydrolysis.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is the direct reverse of Fischer esterification. nbinno.com The reaction is initiated by the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. nbinno.comresearchgate.net A key finding is that the reaction proceeds effectively only when an explicit solvent molecule is included in the model, highlighting its role in enhancing the nucleophilicity of the attacking water and facilitating proton transfer. The volume of activation for the hydrolysis of methyl and ethyl acetates is negative (around -9 cm³/mole), which supports a mechanism where a water molecule attacks the protonated ester in the rate-determining step. researchgate.net
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion (OH⁻), hydrolysis occurs via a nucleophilic acyl substitution pathway. wikipedia.orgnbinno.com The hydroxide ion, a strong nucleophile, directly attacks the ester's carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide ion (methoxide in this case) as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strongly basic alkoxide, forming a carboxylate salt and methanol. wikipedia.orgnbinno.com
Theoretical studies have also proposed alternative mechanisms for neutral hydrolysis, such as those involving the autoionization of water to form ions that initiate the process. google.com For a normal ester like methyl acetate, a proposed mechanism involves water autoionization followed by protonation of the ester (W(AI)A mechanism). google.com
Free Radical Reactions Involving Methyl Acetates
Free radical reactions are crucial in high-temperature environments like combustion and in photochemical processes. The behavior of methyl acetate in these conditions provides a model for understanding the radical chemistry of this compound.
One of the most significant radical reactions is the abstraction of a hydrogen atom from the ester molecule by another radical. Theoretical studies have investigated the kinetics of H-atom abstraction from methyl acetate by various atmospherically and combustion-relevant radicals such as H, O, OH, CH₃, and HO₂.
Key findings from these investigations include:
Two Abstraction Sites: H-atoms can be abstracted from two different locations in methyl acetate: the acetyl methyl group (CH₃C=O) and the methoxy methyl group (–OCH₃).
Reaction Rates: The rates of abstraction from both methyl groups are comparable, meaning both processes contribute significantly to the consumption of the fuel. Among the radicals studied, the hydroxyl radical (•OH) exhibits the highest reaction rates, while the hydroperoxy radical (•HO₂) has the lowest.
Dominant Channels: In reactions with the OH radical, theoretical calculations show that H-abstraction from the methoxy end is the dominant channel, especially at lower temperatures. As the temperature increases, abstraction from the acetyl group becomes more significant.
Table 2: H-Atom Abstraction from Methyl Acetate by Various Radicals
| Abstracting Radical | Abstraction Site(s) | Relative Rate | Key Findings | Reference(s) |
| •OH | Acetyl (CH₃CO) & Methoxy (OCH₃) | Highest | Methoxy abstraction is dominant at lower temperatures. Both sites contribute as temperature rises. | |
| H• | Acetyl & Methoxy | High | Similar rate coefficients for both sites. | |
| O(³P) | Acetyl & Methoxy | High | Contributes significantly to fuel consumption in combustion models. | |
| •CH₃ | Acetyl & Methoxy | Moderate | Similar rate coefficients for both sites. | |
| •HO₂ | Acetyl & Methoxy | Lowest | Significantly slower than reactions with other radicals. | |
| Cl• | Acetyl & Methoxy | - | Leads to the formation of alkyl radical intermediates and HCl. |
The cleavage of the bonds within the ester group is another critical radical reaction pathway.
Photolytic C-O Cleavage: The photolysis of methyl acetate, particularly when sensitized by mercury, demonstrates that the primary dissociation pathway is the cleavage of the ester C–O bond (the bond between the carbonyl carbon and the methoxy oxygen). This results in the formation of an acetyl radical (CH₃CO•) and a methoxy radical (CH₃O•). vulcanchem.commasterorganicchemistry.com
Other Cleavage Pathways:
A secondary dissociation pathway observed during photolysis involves the formation of carbon dioxide and two methyl radicals, which implies cleavage of both a C-C and a C-O bond. vulcanchem.com
The acetate radical (CH₃COO•), if formed, is highly unstable and rapidly undergoes decarboxylation (C-C bond cleavage) to produce a methyl radical (CH₃•) and a stable CO₂ molecule.
On catalyst surfaces, such as gold, acetate intermediates can undergo C-C bond cleavage at high temperatures (around 530 K) to form CO₂ and methyl radicals. These surface methyl radicals can then react with other acetate species to form methyl acetate.
Reactions with chlorine atoms can also lead to C-O bond cleavage through an addition-elimination mechanism, where the Cl atom adds to the acetyl group, leading to the formation of acetyl chloride and a methoxy radical.
Catalytic Reaction Mechanisms (e.g., Palladium-Catalyzed C(sp³)-H Activation)
Palladium-catalyzed C-H activation has become a significant tool in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. researchgate.net In the context of methyl 2-(2-chlorophenyl)acetate, this methodology has been applied to achieve intramolecular C(sp³)-H bond arylation.
Detailed research findings show that the combination of a palladium(II) acetate catalyst with an electron-rich phosphine (B1218219) ligand, such as tri-t-butylphosphine (P(t-Bu)₃), creates an effective catalytic system. orgsyn.org This system can catalyze the intramolecular C(sp³)-H arylation of the methyl group on aryl chlorides, leading to the formation of cyclobutarenes. orgsyn.org The reaction involves the activation of a non-acidic C(sp³)-H bond on the carbon atom situated between the phenyl ring and the ester group. orgsyn.org
The plausible catalytic cycle for this transformation begins with the oxidative addition of the aryl chloride to the Pd(0) complex, which is generated in situ. This is followed by a concerted metalation-deprotonation step, where the C(sp³)-H bond is cleaved to form a palladacycle intermediate. The final step is the reductive elimination of the product, regenerating the active Pd(0) catalyst. mdpi.com The use of specific ligands and bases is crucial for the efficiency and selectivity of the reaction. orgsyn.orgmdpi.com
Table 1: Palladium-Catalyzed Intramolecular C(sp³)-H Arylation of a (2-Chlorophenyl)acetate Derivative
| Reactant | Catalyst System | Base | Product | Yield | Reference |
|---|
Nucleophilic Substitution Pathways
A prominent example of this pathway is saponification, or the base-catalyzed hydrolysis of the ester. masterorganicchemistry.com In this reaction, a hydroxide ion (e.g., from NaOH or KOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and the methoxy group is eliminated as a methoxide (B1231860) ion. In the basic medium, the resulting carboxylic acid is deprotonated to form the carboxylate salt. Acidification in a separate workup step is required to obtain the neutral carboxylic acid. masterorganicchemistry.com
Other nucleophiles can also participate in this type of reaction. For instance, reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (2-chlorophenyl)ethanol. This reaction also proceeds through a nucleophilic acyl substitution mechanism where a hydride ion is the nucleophile.
Elimination Reactions
Elimination reactions of alkyl halides or similar substrates typically require a base to remove a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group. pressbooks.pub For methyl 2-(2-chlorophenyl)acetate, a β-elimination reaction is theoretically possible.
This reaction may proceed via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, which is favored when the β-hydrogens are particularly acidic and the leaving group is poor. mgscience.ac.in The mechanism involves the initial formation of a carbanion (the conjugate base), followed by the slow departure of the leaving group to form the double bond. However, such elimination reactions often face competition from nucleophilic substitution at the carbonyl carbon and require carefully selected conditions, such as high temperatures and sterically hindered bases, to be successful. pressbooks.pubmgscience.ac.in
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chlorophenyl Methyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of all atoms within the (2-Chlorophenyl)methyl acetate (B1210297) molecule. nih.govacs.org Spectra are typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), using tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing. acs.org
The ¹H NMR spectrum of (2-Chlorophenyl)methyl acetate presents distinct signals corresponding to the different types of protons in the molecule. The aromatic region would display a complex multiplet pattern for the four protons on the substituted phenyl ring. The two protons of the methylene (B1212753) group (CH₂) adjacent to the aromatic ring and the ester group appear as a singlet, as do the three protons of the methyl ester (OCH₃) group. The integration of these signals (4H, 2H, and 3H, respectively) confirms the proton count for each group.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic Protons (Ar-H ) | 7.2 - 7.5 | Multiplet (m) | 4H |
| Methylene Protons (Ar-CH₂ -COO) | ~3.8 | Singlet (s) | 2H |
| Methyl Ester Protons (COO-CH₃ ) | ~3.7 | Singlet (s) | 3H |
Table 1: Expected ¹H NMR Spectral Data for this compound.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.govspectrabase.com A characteristic signal for the carbonyl carbon of the ester group is expected to appear in the downfield region of the spectrum, typically around 170-171 ppm. The aromatic region will show six distinct signals: one for the carbon atom bonded to the chlorine (C-Cl) and five for the other aromatic carbons. The methylene carbon and the methyl ester carbon will each produce a signal in the more upfield region of the spectrum. The availability of ¹³C NMR spectra for this compound is noted in chemical databases. nih.govspectrabase.com
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C =O) | 170 - 172 |
| Aromatic Carbon (C -Cl) | 133 - 135 |
| Aromatic Carbons (C -H) | 126 - 132 |
| Methylene Carbon (Ar-C H₂-COO) | ~40 |
| Methyl Ester Carbon (COO-C H₃) | ~52 |
Table 2: Expected ¹³C NMR Spectral Data for this compound.
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy techniques, particularly Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature is the strong absorption band from the carbonyl (C=O) group of the ester, which is expected in the range of 1735-1750 cm⁻¹. The presence of this distinct peak is a reliable indicator of the ester functionality. nih.gov Other significant absorptions include those for the C-O stretching of the ester group, C-H stretching of the aromatic and aliphatic portions, and the C-Cl stretching vibration. The availability of vapor-phase IR spectra has been documented. nih.govspectrabase.com
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 |
| Ester C-O | Stretch | 1150 - 1300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 740 - 785 |
Table 3: Characteristic IR Absorption Bands for this compound.
Mass Spectrometric Techniques for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.
GC-MS analysis of this compound confirms its molecular weight and provides insight into its structure through fragmentation patterns. nih.govspectrabase.com The compound has a molecular formula of C₉H₉ClO₂ and a molecular weight of approximately 184.62 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 184, corresponding to the molecule with the ³⁵Cl isotope, and a smaller M+2 peak at m/z 186 due to the natural abundance of the ³⁷Cl isotope, in an approximate 3:1 ratio. Common fragmentation pathways for this molecule would include the loss of the methoxy (B1213986) group (·OCH₃, 31 Da) to give a fragment at m/z 153, and the cleavage of the benzyl-carbonyl bond to produce the tropylium-like ion C₇H₆Cl⁺ at m/z 125.
| Ion | m/z (for ³⁵Cl) | Description |
| [C₉H₉ClO₂]⁺ | 184 | Molecular Ion (M⁺) |
| [C₉H₉ClO₂]⁺ | 186 | Molecular Ion with ³⁷Cl (M+2) |
| [C₈H₆ClO]⁺ | 153 | Loss of ·OCH₃ |
| [C₇H₆Cl]⁺ | 125 | Loss of ·CH₂COOCH₃ |
| [C₆H₄Cl]⁺ | 111 | Loss of C₃H₅O₂ |
Table 4: Expected Mass Spectrometric Fragments for this compound.
Direct Analysis in Real Time (DART) Mass Spectrometry
Direct Analysis in Real Time (DART) Mass Spectrometry is a powerful ambient ionization technique that allows for the rapid mass analysis of samples with minimal to no preparation. researchgate.net This method is highly suitable for the high-throughput screening of compounds like this compound directly in their native solid or liquid states. bruker.com
The DART process involves exposing the sample to a stream of heated, metastable gas (typically helium or nitrogen), which ionizes the analyte molecules at atmospheric pressure. researchgate.net These ions are then directed into the mass spectrometer for analysis. For this compound, DART-MS would provide a near-instantaneous determination of its molecular weight. The expected protonated molecule [M+H]⁺ would be observed, confirming the mass of 184.62 g/mol . nih.govfishersci.ca This technique is particularly advantageous in synthetic chemistry for quickly verifying the outcome of a reaction or for screening compound libraries. bruker.com While specific DART-MS studies focused solely on this compound are not prevalent in the literature, the technique's broad applicability to organic molecules makes it an ideal tool for its rapid identification. researchgate.netdoi.org
Key Features of DART-MS for this compound Analysis:
Speed: Analysis is completed in seconds. bruker.com
Minimal Sample Prep: The neat liquid or solid sample can be analyzed directly. bruker.com
High Throughput: Suitable for rapid screening of multiple samples. nih.gov
Soft Ionization: Typically provides clear molecular ion peaks with minimal fragmentation, simplifying spectral interpretation.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For this compound, the chromophores responsible for UV absorption are the chlorinated phenyl ring and the ester carbonyl group. The interaction between these groups (the benzene (B151609) π-system and the C=O n→π* and π→π* transitions) dictates the absorption profile.
While a detailed UV-Vis spectrum for this compound is not extensively documented in dedicated studies, its application is evident in chromatographic analyses where UV detectors are employed. For instance, High Performance Liquid Chromatography (HPLC) methods for related compounds often utilize UV detection at wavelengths such as 200 nm or 280 nm, indicating that the compound possesses significant absorbance in this region. lgcstandards.comnih.gov Studies involving copper(II) carboxylate complexes derived from 2-chlorophenyl acetate have used UV-Vis spectroscopy to investigate the binding interactions of the complexes with DNA, demonstrating the technique's utility in more complex systems. nih.gov
The primary value of UV-Vis in this context is for quantitative analysis via the Beer-Lambert law, making it a cornerstone of detection in techniques like HPLC.
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
For this compound, which is a liquid at standard temperature and pressure, obtaining a single crystal suitable for X-ray diffraction would necessitate low-temperature crystallization techniques. fishersci.caavantorsciences.com Although a crystal structure for this compound itself is not available in the public domain, analysis of structurally related compounds containing the (2-chlorophenyl)methyl moiety provides insight into the type of data that would be obtained. iucr.orgresearchgate.netrasayanjournal.co.in
Should a single crystal be grown, the analysis would yield key crystallographic parameters as shown in the table below.
| Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, triclinic). rjlbpcs.com |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). rjlbpcs.com |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). rjlbpcs.com |
| Z Value | The number of molecules per unit cell. rjlbpcs.com |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles, confirming the molecular geometry. iucr.org |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. iucr.org |
This information would definitively confirm the connectivity and conformation of the molecule in the solid state.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method that utilizes data from X-ray crystallography to map and quantify intermolecular interactions within a crystal lattice. iucr.org The Hirshfeld surface is a graphical representation of the space occupied by a molecule, color-coded to show the nature and strength of close contacts with neighboring molecules. researchgate.net
Since this analysis is contingent on crystallographic data, a specific Hirshfeld analysis for this compound has not been performed. However, analyses of related crystalline compounds reveal the types of interactions that would be investigated. doaj.orgiucr.org For this compound, the key interactions governing crystal packing would include:
H···H contacts: Typically the most abundant interactions, representing van der Waals forces. iucr.org
C···H/H···C contacts: Interactions involving the aromatic ring and alkyl hydrogens. iucr.org
O···H/H···O contacts: Hydrogen bonding-type interactions involving the ester oxygen atoms and hydrogens on adjacent molecules. iucr.org
Cl···H/H···Cl contacts: Halogen-related interactions that can influence crystal packing. iucr.org
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is indispensable for separating this compound from reactants, byproducts, and impurities, thereby enabling purity assessment and the monitoring of reaction progress.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and qualitative chromatographic technique used extensively in organic synthesis. It is ideal for monitoring the conversion of starting materials to this compound in real-time.
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in a sealed chamber with an appropriate solvent system (eluent). libretexts.org Components separate based on their differential polarity; less polar compounds travel further up the plate. The separated spots can be visualized under UV light, due to the aromatic nature of the compound, or by staining with an agent like iodine. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system, allowing for comparison with standards.
High Performance Liquid Chromatography (HPLC)
High Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of this compound. It offers high resolution and sensitivity, making it the standard for purity determination. google.com Commercial sources often certify the purity of this compound as ≥98.0% based on gas chromatography (GC) or HPLC. avantorsciences.com
A reverse-phase (RP) HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. sielc.com A published method for the analysis of the isomeric compound Methyl (2-chlorophenyl)acetate provides a clear example of typical conditions. sielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, formic acid is used instead. |
| Detection | UV or Mass Spectrometry (MS) |
| Mode | Reverse Phase (RP) |
| Application | Purity assessment, impurity isolation, and preparative separation. |
This method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.com The use of a Diode Array Detector (DAD) allows for the acquisition of UV spectra for each peak, aiding in peak identification and purity analysis. lgcstandards.com
Theoretical and Computational Chemistry Approaches for 2 Chlorophenyl Methyl Acetate
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for a range of chemical systems. DFT calculations have been employed to understand various aspects of molecules similar in structure to (2-Chlorophenyl)methyl acetate (B1210297).
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.orgacadpubl.eu A smaller gap suggests that the molecule is more reactive and less stable.
For molecules with similar structural motifs, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine HOMO and LUMO energies. For instance, in a related chlorophenyl-containing compound, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.orgacadpubl.eu The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Structurally Related Compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.2822 |
| ELUMO | -1.2715 |
| HOMO-LUMO Gap (ΔE) | 4.0106 |
Data obtained from calculations on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole at the B3LYP/6-31G(d,p) level of theory. malayajournal.orgacadpubl.eu
The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
In a typical MEP analysis, red colors indicate regions of high electron density (negative potential), while blue colors represent areas of low electron density (positive potential). researchgate.net For a molecule like (2-Chlorophenyl)methyl acetate, the MEP would likely show negative potential around the oxygen atoms of the acetate group, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms and the region around the chlorine atom might exhibit positive potential.
Quantum chemical methods, including DFT and higher-level wave function methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), can be used to calculate dipole moments and polarizabilities with good accuracy. rowleygroup.net The choice of basis set is also critical, with augmented basis sets like aug-cc-pVTZ generally providing more accurate results for these properties. rowleygroup.net For methyl acetate, a structurally similar compound, experimental and computational studies have been performed to determine its properties, which can serve as a reference. nist.gov
Local reactivity descriptors, like the Fukui function (f(r)), identify the most reactive sites within a molecule. scielo.org.mx The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic (f+) and electrophilic (f-) attack. scielo.org.mx
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Symbol | Significance |
|---|---|---|
| Chemical Hardness | η | Resistance to deformation of electron cloud; higher value indicates lower reactivity. |
| Chemical Potential | μ | Escaping tendency of electrons; related to electronegativity. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. mit.edu By mapping the potential energy surface, chemists can identify the minimum energy path for a reaction and calculate the activation energy, which determines the reaction rate.
For reactions involving esters like this compound, such as hydrolysis or reactions with nucleophiles, computational modeling can elucidate the detailed mechanism. arkat-usa.org These calculations can determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. Identifying the structure of the transition state is crucial, as it provides insight into the factors that control the reaction's feasibility and selectivity. mit.edu Modern machine learning approaches are also being developed to predict reaction pathways more efficiently. arxiv.org
Molecular Dynamics (MD) Simulations for Conformational Analysis
This compound possesses conformational flexibility due to the rotation around single bonds. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule over time. researchgate.net By simulating the motion of atoms based on a force field, MD can identify the most stable conformations (lowest energy structures) and the energy barriers between them. nih.gov
Understanding the preferred conformations is important as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity. researchgate.net MD simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. nih.gov
Theoretical Investigations of Nonlinear Optical (NLO) Properties
The general approach for these theoretical investigations involves optimizing the molecular geometry of the compound and then performing calculations using a selected DFT functional and basis set. For instance, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to compute the electronic and NLO properties of organic molecules. The calculated hyperpolarizability values are often compared to those of standard NLO materials, such as urea (B33335) or KDP, to gauge their relative efficiency. While specific data for this compound is absent, this established computational methodology would be the standard approach for such an investigation.
Prediction of Spectroscopic Parameters from Theoretical Models
The prediction of spectroscopic parameters for this compound using theoretical models is another area where specific studies are not prominently found in the existing literature. However, computational methods are routinely used to predict various spectroscopic features of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and understanding the underlying molecular structure and dynamics.
For example, theoretical calculations can predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). DFT and time-dependent DFT (TD-DFT) are the primary quantum chemical methods utilized for these predictions. The process typically begins with the optimization of the molecule's ground-state geometry. Subsequently, frequency calculations can be performed to obtain the theoretical vibrational spectrum. Similarly, NMR shielding tensors can be calculated to predict the chemical shifts of different nuclei within the molecule. Electronic transitions and the resulting UV-Vis spectrum can be simulated using TD-DFT calculations. While detailed theoretical spectroscopic data for this compound is not available, these computational techniques represent the standard and effective methods for such predictions.
Environmental Behavior and Degradation Science of 2 Chlorophenyl Methyl Acetate
Hydrolytic Stability and Pathways in Environmental Matrices
Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments. For (2-Chlorophenyl)methyl acetate (B1210297), this process involves the cleavage of the ester bond, a reaction influenced significantly by the pH of the surrounding matrix.
Detailed Research Findings: The principal hydrolytic pathway for chlorophenyl acetates involves the cleavage of the ester linkage. In the case of the closely related compound, methyl 2-chloro-2-(2-chlorophenyl)acetate, hydrolysis yields 2-chloro-2-(2-chlorophenyl)acetic acid and methanol (B129727) as the primary products . This reaction is catalyzed by both acids and bases.
The rate of hydrolysis is highly pH-dependent researchgate.netwur.nl. For simple esters like phenyl acetate, the degradation profile shows distinct mechanisms depending on the pH. Under acidic conditions (pH < 3), specific acid catalysis is the dominant mechanism, with the rate decreasing as pH increases. In the neutral to alkaline range (pH > 4), the reaction is typically dominated by base-catalyzed hydrolysis, where the rate increases with pH wur.nl. The neutral hydrolysis of methyl acetate itself is generally a slow process, but it can be influenced by the presence of its degradation products, such as acetic acid researchgate.netresearchgate.net.
Studies on various haloacetic acids, which can be products of broader environmental degradation, show that their stability to hydrolysis varies widely. Extrapolated half-lives at 15°C for compounds like monochloroacetic acid (MCAA) and dichloroacetic acid (DCAA) are estimated to be 15 and 68 years, respectively, indicating that the resulting acid degradants can be highly persistent in water researchgate.net.
Table 1: General pH-Dependent Hydrolysis Profile for Phenyl Acetates
| pH Range | Dominant Mechanism | Rate-pH Relationship |
|---|---|---|
| < 3 | Acid Catalysis | Rate decreases as pH increases |
| 4 - 7 | Neutral Hydrolysis | Relatively slow and pH-independent |
| > 7 | Base Catalysis | Rate increases as pH increases |
Oxidative Transformation in Natural Systems
Oxidative processes, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), are significant in the transformation of organic pollutants in natural systems. These reactions can occur in sunlit surface waters, in the atmosphere, and through biological activity.
Detailed Research Findings: The chemical structure of (2-Chlorophenyl)methyl acetate, featuring a substituted phenyl ring and an ester group, is susceptible to oxidative attack. For analogous compounds like methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate, the hydroxyl group can be oxidized to form a ketone . While this compound lacks a hydroxyl group, oxidation can target the aromatic ring or the methyl group.
In biological systems, enzymes such as laccases, produced by fungi, are known to catalyze the oxidative coupling of chlorophenols, which are structurally related to the potential hydrolysis products of this compound nih.gov. This suggests that microbial communities in soil and water could mediate oxidative transformations. After their introduction into the environment, parent compounds can undergo structural changes through various biotic and abiotic processes, including advanced oxidation, which results in new chemical entities researchgate.net.
Photochemical Degradation under Environmental Conditions
Photochemical degradation, or photolysis, involves the breakdown of a chemical by absorbing light energy, particularly ultraviolet (UV) radiation from sunlight. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and generate reactive species that degrade the target compound.
Detailed Research Findings: Benzenoid compounds, the class to which this compound belongs, typically absorb energy in the 290-450 nm wavelength range, which is present in natural sunlight, making them susceptible to photolysis annualreviews.org. For a similar pyrrole-based compound, 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-pyrrole-3-carbonitrile, photodegradation in sterile aqueous solutions under simulated sunlight followed pseudo-first-order kinetics, with half-lives ranging from 4.8 to 8.1 days depending on the pH epa.gov.
The composition of the environmental matrix is critical. The presence of dissolved organic matter (DOM), such as humic and fulvic acids, in natural waters can have a dual effect on photodegradation. DOM can act as a photosensitizer, absorbing light and producing reactive oxygen species that accelerate degradation acs.org. Conversely, DOM can also act as a light screen, absorbing photons before they reach the target molecule, thereby reducing the degradation rate researchgate.net. In studies of various herbicides, the presence of humic substances in lake and river water reduced photodegradation rates compared to distilled water researchgate.net. The primary degradation pathways for related pollutants often involve oxidation and cleavage of functional groups, such as piperazine (B1678402) rings or isoxazole (B147169) rings mdpi.com.
Biodegradation Kinetics and Metabolite Identification
Biodegradation is the transformation or breakdown of substances by microorganisms, such as bacteria and fungi nih.gov. It is a crucial process for the ultimate removal of organic pollutants from the environment.
Detailed Research Findings: The biodegradation of chlorinated aromatic compounds is well-documented. Microorganisms, particularly from the genera Pseudomonas and Arthrobacter, have been shown to degrade complex chlorinated pesticides like DDT annualreviews.orgresearchgate.net. A common metabolic pathway for such compounds involves successive reductive dechlorination reactions researchgate.net. For phenoxyacetic herbicides, a related class of compounds, degradation often begins with the enzymatic cleavage of the acetate side chain researchgate.net.
The ultimate fate of this compound would likely involve initial hydrolysis of the ester bond to form 2-chlorophenylacetic acid, followed by microbial attack on the resulting acid. Studies on the degradation of DDT have shown that it can be metabolized to p-chlorophenylacetic acid (PCPA) researchgate.net. This suggests that the aromatic ring of 2-chlorophenylacetic acid can be cleaved by microbial enzymes. The kinetics of biodegradation can be complex and are often dependent on the initial concentration of the pollutant. For the herbicide MCPA, a clear concentration threshold was observed; below this threshold, the expression of the functional genes responsible for degradation was inhibited, leading to persistence at low concentrations frontiersin.org.
Table 2: Potential Biodegradation Metabolites of this compound
| Parent Compound | Initial Transformation | Primary Metabolite | Subsequent Transformation |
|---|---|---|---|
| This compound | Ester Hydrolysis | 2-Chlorophenylacetic acid | Ring cleavage, Dechlorination |
Environmental Fate Modeling and Prediction of Transformation Products
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models integrate a chemical's physicochemical properties with environmental parameters to estimate its partitioning between air, water, soil, and sediment.
Detailed Research Findings: Multimedia fugacity models, such as SimpleBox, are commonly used for environmental fate modeling wur.nlnovamechanics.com. These models use input parameters like the octanol-water partition coefficient (Kow), organic carbon-water (B12546825) partition coefficient (Koc), Henry's Law constant, and water solubility to predict a chemical's behavior wur.nlepa.gov. For this compound, with a Log Kow of approximately 2.3 nih.gov, it would be expected to have moderate partitioning into organic matter in soil and sediment.
Comparative Studies of Environmental Dissipation Rates
Detailed Research Findings: Specific dissipation data for this compound are not readily available in the literature. However, data from related compounds provide a useful comparison. For the structurally similar pesticide DDT, dissipation half-lives in tropical soils were found to be highly variable, ranging from 31 to 75 weeks depending on the location and soil properties researchgate.net. The dissipation of pesticides is influenced by factors such as photolysis and microbial degradation, which can be temperature-dependent patarnott.com.
Studies on a range of herbicides under natural sunlight showed that photodegradation half-lives in various natural waters ranged from 26 to 73 days, while dissipation from soil surfaces was faster, with half-lives of 12 to 40 days researchgate.net. In contrast, the degradation products themselves can be far more persistent. For example, the thermal degradation half-lives of various haloacetic acids in water at 15°C have been extrapolated to be as long as 46 years for trichloroacetic acid (TCAA) and 68 years for dichloroacetic acid (DCAA) researchgate.net. This highlights that while the parent ester may dissipate relatively quickly, its degradation products can persist in the environment for extended periods.
Table 3: Comparative Environmental Half-Lives of Related Compounds
| Compound Class / Specific Chemical | Environmental Matrix | Half-Life (t½) | Primary Process | Reference |
|---|---|---|---|---|
| Pyrrole Herbicide | Aqueous (pH 5-9) | 4.8 - 8.1 days | Photodegradation | epa.gov |
| Various Herbicides | Natural Waters | 26 - 73 days | Photodegradation | researchgate.net |
| Various Herbicides | Soil Surface | 12 - 40 days | Photodegradation | researchgate.net |
| DDT | Tropical Soil | 31 - 75 weeks | Overall Dissipation | researchgate.net |
| Trichloroacetic Acid (TCAA) | Water (15°C) | 46 years (extrapolated) | Thermal Degradation | researchgate.net |
| Dichloroacetic Acid (DCAA) | Water (15°C) | 68 years (extrapolated) | Thermal Degradation | researchgate.net |
Advanced Applications in Chemical and Material Sciences Excluding Pharmacological
Role as a Key Intermediate in Complex Organic Synthesis
(2-Chlorophenyl)methyl acetate (B1210297) and its derivatives are valuable intermediates in the intricate world of organic synthesis. The presence of both a chlorine atom on the phenyl ring and an ester functional group allows for a variety of chemical transformations, making it a versatile starting material for constructing more complex molecular architectures.
One of the key applications of related compounds, such as methyl 2-chloro-2-(2-chlorophenyl)acetate, is in nucleophilic substitution reactions. The chlorine atoms can be replaced by other functional groups, enabling the introduction of diverse chemical entities into the molecule. Furthermore, the ester group can undergo hydrolysis to form the corresponding carboxylic acid, or it can be reduced to an alcohol, providing additional pathways for synthetic modifications.
A notable example of its utility is in the synthesis of clopidogrel, an antiplatelet agent. A closely related compound, (R)-Methyl 2-(2-chlorophenyl)-2-(phenylsulfonyloxy)acetate, serves as a crucial intermediate in this process. iucr.org The synthesis involves the condensation of alpha-brominated methyl esters, derived from compounds like methyl 2-(2-chlorophenyl)acetate, with 2-thienylethylamine.
The reactivity of the chloromethyl group in derivatives like Methyl 2-[2-(chloromethyl)phenyl]acetate is particularly noteworthy. This group is highly susceptible to nucleophilic substitution, a characteristic exploited in various synthetic strategies. For instance, it can be used in coupling reactions, such as the Suzuki-Miyaura cross-coupling with boronic acids, to form new carbon-carbon bonds, a fundamental transformation in modern organic chemistry.
The synthesis of these intermediates often involves multi-step processes. For example, the preparation of Methyl 2-[2-(chloromethyl)phenyl]acetate can start from o-methylbenzyl chloride and involve steps like cyanidation, nitration, and side-chain chlorination. The conditions for these reactions, such as temperature and catalyst selection, are critical for achieving high yields and purity.
The following table summarizes some of the key reactions involving (2-Chlorophenyl)methyl acetate and its derivatives:
| Reaction Type | Reactant | Key Reagents/Conditions | Product Type | Significance |
| Nucleophilic Substitution | Methyl 2-chloro-2-(2-chlorophenyl)acetate | Nucleophiles | Substituted phenylacetates | Introduction of diverse functional groups |
| Hydrolysis | Methyl 2-chloro-2-(2-chlorophenyl)acetate | Acid or base | (2-Chlorophenyl)acetic acid derivative | Formation of carboxylic acids |
| Reduction | Methyl 2-chloro-2-(2-chlorophenyl)acetate | Reducing agents (e.g., LiAlH4) | (2-Chlorophenyl)ethanol derivative | Formation of alcohols |
| Suzuki-Miyaura Coupling | Methyl 2-[2-(chloromethyl)phenyl]acetate | Boronic acids, Pd catalyst | Biaryl compounds | Carbon-carbon bond formation |
| Esterification | 2-chlorophenylglycine | Thionyl chloride, methanol (B129727) | Methyl 2-chloro-2-(2-chlorophenyl)acetate hydrochloride | Efficient industrial synthesis |
Contributions to Agrochemical Development as a Building Block
The versatility of this compound and its related structures extends to the development of agrochemicals, including herbicides, insecticides, and fungicides. biosynth.com These compounds serve as crucial building blocks in the synthesis of active ingredients that protect crops from pests and diseases.
A significant application lies in the synthesis of strobilurin fungicides, a class of broad-spectrum antifungals. Methyl 2-[2-(chloromethyl)phenyl]acetate is a key intermediate in the production of strobilurin precursors. The highly reactive chloromethyl group undergoes nucleophilic substitution with pyrimidinols to form the core structure of these fungicides.
Furthermore, derivatives of this compound are used in the synthesis of other pesticides. For instance, methyl (2-chlorophenyl){[2-(thiophen-2-yl)ethyl]amino}acetate sulfate (B86663) (1:1) is noted for its potential application as a fungicide and antibacterial agent in agricultural and horticultural settings. chembk.com
The development of new pesticides often involves modifying existing chemical structures to enhance efficacy and reduce environmental impact. The chemical scaffold provided by this compound allows for such modifications. For example, the introduction of different substituents on the phenyl ring or alterations to the acetate group can lead to new compounds with improved pesticidal properties.
The table below highlights the role of this compound derivatives in agrochemical synthesis:
| Agrochemical Class | This compound Derivative | Role | Example of Final Product Class |
| Fungicides | Methyl 2-[2-(chloromethyl)phenyl]acetate | Intermediate in strobilurin synthesis | Strobilurins (e.g., dimoxystrobin) |
| Fungicides/Antibacterial Agents | methyl (2-chlorophenyl){[2-(thiophen-2-yl)ethyl]amino}acetate sulfate (1:1) | Potential active ingredient | Thienopyridine-based pesticides chembk.com |
| General Agrochemicals | Methyl 2-bromo-2-(4-chlorophenyl)acetate | Versatile building block | Various agrochemicals biosynth.com |
Utilization in Specialty Chemical Manufacturing
Beyond pharmaceuticals and agrochemicals, this compound and its analogs are employed in the manufacturing of various specialty chemicals, including precursors for dyes, pigments, and fragrances. chembk.com
The reactivity of the chloro and ester groups makes these compounds suitable for creating complex organic molecules with specific properties required for these applications. For instance, the aromatic ring can be further functionalized to produce chromophores, the light-absorbing parts of dye and pigment molecules.
The synthesis of novel azo-azoimine dyes, for example, involves the diazotization of complex amine precursors, a reaction pathway that could potentially utilize derivatives of this compound. researchgate.net The ability to introduce various substituents onto the phenyl ring allows for the fine-tuning of the color and other properties of the resulting dyes.
In the fragrance industry, the ester group of this compound could be a precursor to various aromatic esters that contribute to complex scents. While not directly mentioned, the synthesis of fragrance compositions often involves a wide palette of chemical intermediates. google.comgoogle.com
The following table illustrates the potential applications in specialty chemical manufacturing:
| Specialty Chemical | Potential Role of this compound Derivatives | Key Structural Features |
| Dyes and Pigments | Precursor for chromophore synthesis | Aromatic ring for functionalization researchgate.net |
| Fragrances | Precursor for aromatic esters | Ester group and aromatic ring iucr.orggoogle.com |
Development of Novel Molecular Scaffolds and Chemical Libraries
In the quest for new bioactive compounds, medicinal chemists and chemical biologists rely on the creation of diverse chemical libraries. This compound and its derivatives serve as valuable starting points for the development of novel molecular scaffolds and the generation of these libraries. mdpi.com
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The (2-chlorophenyl)acetate framework provides a versatile scaffold that can be readily modified. The presence of the chlorine atom allows for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide range of substituents. The ester group can be converted into other functionalities, such as amides or hydrazides, further expanding the chemical space that can be explored.
For example, the synthesis of novel piperazinone derivatives as potential cytotoxic agents involved the reaction of methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate with various amines. nih.gov This demonstrates how the ester group can be used as a handle for diversification.
The thienopyridine scaffold, found in some antiplatelet agents, has been combined with amino acid prodrugs, starting from methyl 2-bromo-2-(2-chlorophenyl)acetate, to create a library of novel compounds with potential therapeutic activity. nih.gov
The development of chemical libraries based on a common scaffold allows for the systematic exploration of structure-activity relationships (SAR). By synthesizing a large number of related compounds and testing their biological activity, researchers can identify key structural features responsible for the desired effect. This information is crucial for the design of more potent and selective drug candidates.
The table below summarizes the use of this compound in developing molecular scaffolds and libraries:
| Scaffold/Library Type | Starting Material/Intermediate | Key Diversification Reactions | Therapeutic Area of Interest |
| Piperazinone Derivatives | Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate | Amidation of the ester group | Anticancer nih.gov |
| Thienopyridine-Amino Acid Prodrugs | Methyl 2-bromo-2-(2-chlorophenyl)acetate | Nucleophilic substitution, amide coupling | Antiplatelet nih.gov |
| Thiazole-based Scaffolds | Thiazole derivatives | Various coupling and functional group interconversions | Anticancer, antibacterial, antifungal mdpi.com |
| Tetrahydroquinoline Derivatives | 7-(2-chlorophenyl)-4-(4-methylthiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | Modifications on the core structure | Analgesics researchgate.net |
Conclusion and Future Research Perspectives
Synthesis and Optimization Strategies
The synthesis of (2-Chlorophenyl)methyl acetate (B1210297) is most commonly achieved through the esterification of 2-(2-chlorophenyl)acetic acid. One established method involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid, typically at reflux for an extended period. orgsyn.org Industrial-scale production often favors methods with high yield and purity. For instance, the conversion of 2-chlorophenylglycine to its methyl ester hydrochloride using thionyl chloride and methanol at 50–65°C for 5–6 hours is an efficient route. Another industrially viable method is the Lewis acid-catalyzed ester exchange between alpha-bromo-2-chlorophenylacetic acid and methyl acetate, which can yield over 90% of the product with high purity. google.com
Optimization of these synthetic routes focuses on several key parameters. Temperature control is crucial to minimize the formation of byproducts. The selection of appropriate solvents and catalysts, such as Lewis acids like magnesium perchlorate (B79767) or titanium tetrachloride, can significantly enhance reaction rates and yields. google.com For instance, using methanol as both a reactant and a diluent can eliminate the need for auxiliary solvents, making the process more environmentally friendly. The molar ratios of reactants are also a critical factor; for example, using 1.15–1.65 equivalents of thionyl chloride per mole of the starting material has been shown to be effective.
| Parameter | Typical Value/Condition | Reference |
| Reaction Temperature | 50-70°C | |
| Reaction Time | 4-16 hours | google.com |
| Catalysts | Sulfuric acid, Thionyl chloride, Lewis acids | orgsyn.orggoogle.com |
| Solvents | Methanol, Toluene |
Elucidation of Reaction Mechanisms
The primary reaction mechanism for the formation of (2-Chlorophenyl)methyl acetate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid, making it more electrophilic. A subsequent nucleophilic attack by methanol, followed by proton transfer and the elimination of water, yields the ester.
This compound itself can participate in various chemical reactions. The presence of the ester group allows for hydrolysis back to the corresponding carboxylic acid and methanol under either acidic or basic conditions. evitachem.com The compound can also undergo reduction to form the corresponding alcohol. Furthermore, the chlorine atom on the phenyl ring and the alpha-protons are sites for potential substitution reactions, allowing for further functionalization of the molecule. The chloromethyl group, in related structures, is noted to be highly reactive and enables further chemical modifications through nucleophilic substitution.
Advanced Spectroscopic Characterization
The structural integrity of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are fundamental for elucidating the molecular structure. In 1H NMR, characteristic signals for the methyl ester protons, the methylene (B1212753) protons, and the aromatic protons are observed. 13C NMR provides information on the carbon skeleton, including the carbonyl carbon of the ester and the carbons of the phenyl ring. nih.govcore.ac.uk
Mass Spectrometry (MS) : GC-MS is commonly used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.govcore.ac.uk
Infrared (IR) Spectroscopy : IR spectroscopy reveals the presence of key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ester group is a characteristic feature. nih.gov
| Spectroscopic Data | Characteristic Features | Reference |
| 1H NMR | Signals for methyl, methylene, and aromatic protons | nih.govcore.ac.uk |
| 13C NMR | Signals for carbonyl and aromatic carbons | nih.govcore.ac.uk |
| IR | Strong C=O stretching band | nih.gov |
| Mass Spec | Molecular ion peak confirming molecular weight | nih.govcore.ac.uk |
Computational Chemistry Insights
Computational chemistry offers valuable insights into the properties of this compound. Quantum chemical calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. For instance, Density Functional Theory (DFT) calculations can provide optimized molecular structures and predict NMR and IR spectra, which can then be compared with experimental data for validation. iucr.org
Computational tools can also be used to study the reaction mechanisms in which this compound is involved. By calculating the energies of reactants, transition states, and products, researchers can map out the reaction pathways and understand the factors that influence reactivity and selectivity. iucr.org Molecular docking studies, a form of computational chemistry, are used to predict the interaction of molecules with biological targets, which can be relevant for compounds synthesized from this intermediate. researchgate.net
Environmental Fate and Degradation Studies
The environmental fate of this compound is an area of growing importance. Studies on its persistence, bioaccumulation, and toxicity are crucial for assessing its environmental impact. epa.gov The degradation of this compound in the environment can occur through various pathways, including hydrolysis of the ester linkage and microbial degradation. epa.gov
Predicting the environmental behavior of such chemicals often relies on understanding their physical and chemical properties, such as water solubility, vapor pressure, and partition coefficients. epa.govhabitablefuture.org While specific data for this compound may be limited, information can be inferred from structurally similar compounds. epa.gov It is known that organochlorine compounds can be persistent in the environment, and their degradation pathways need to be thoroughly investigated.
Emerging Research Avenues and Untapped Potential in Chemical Sciences
The utility of this compound as a building block in organic synthesis presents numerous opportunities for future research. It is a known intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Emerging research could focus on the development of novel catalytic systems for its synthesis, emphasizing green chemistry principles such as the use of non-toxic solvents and catalysts, and improving atom economy. There is also potential in exploring its use in the synthesis of new classes of compounds with interesting biological activities. For example, derivatives of related chlorophenyl compounds have shown potential antimicrobial and anticancer properties.
Furthermore, the application of this compound in materials science, such as in the synthesis of functional polymers or liquid crystals, remains a largely unexplored area. The unique combination of the ester group and the chlorinated phenyl ring could impart interesting properties to new materials.
Q & A
Q. What are the common synthetic routes for preparing (2-chlorophenyl)methyl acetate, and what reaction conditions are critical for optimizing yield?
The esterification of 2-chlorophenylacetic acid with methanol, catalyzed by concentrated sulfuric acid under reflux, is a standard synthesis route. Key conditions include maintaining a 1:20 molar ratio of acid to methanol, refluxing for 4 hours, and using ice-water quenching to precipitate the product. Yield optimization requires careful control of acid catalyst concentration (1–2% v/v) and anhydrous conditions to minimize hydrolysis . For alternative routes, oxidative rearrangement of ketones using iodic acid (e.g., 5% v/v in acetic acid) at 60–80°C for 6–8 hours achieves yields >85%, with Rf values (TLC) of 0.50 in ethyl acetate/hexane (5:95) serving as a purity indicator .
Q. How can researchers effectively purify this compound following synthesis?
Post-synthesis purification typically involves recrystallization from ethanol or ethanol/hexane mixtures. After quenching the reaction in ice water, the crude product is filtered, washed with cold water to remove residual acid, and dried under vacuum. Recrystallization in ethanol at 4°C yields a high-purity oily product. For chromatographic purification, silica gel column chromatography with petroleum ether:ethyl acetate (4:1 v/v) is effective, achieving >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- IR spectroscopy : A strong ester C=O stretch at 1739 cm⁻¹ confirms the acetate group .
- ¹H NMR (CDCl₃) : Peaks at δ 3.68 (s, 3H, OCH₃), 3.8 (s, 2H, CH₂), and 7.05–7.46 (m, 4H, aromatic) are diagnostic .
- Chromatography : GC-MS with a 5 m × 50 mm SE-30 + OV-210 column resolves esters from sulfides or unreacted precursors, with retention times validated against standards .
Advanced Research Questions
Q. How are stereochemical challenges addressed during the synthesis of chiral intermediates like clopidogrel?
Racemization during synthesis is mitigated using chiral resolving agents (e.g., laevorotatory camphor-10-sulfonic acid) to separate (R)- and (S)-enantiomers. For example, treating racemic this compound derivatives with the resolving agent in methanol yields diastereomeric salts, which are crystallized and isolated via fractional distillation. The (S)-enantiomer is then converted to clopidogrel, while the (R)-isomer undergoes acid-catalyzed racemization (60–100°C in toluene/HCl) for recycling .
Q. How does single-crystal X-ray diffraction resolve structural ambiguities in derivatives?
Programs like SHELXL refine crystal structures by analyzing intermolecular interactions. For example, halogen bonding between Cl and sulfonyl oxygen (C–Cl···O = 3.018 Å) stabilizes the crystal lattice of methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate. Hydrogen-bonding networks (C–H···O, 2.20–2.50 Å) and torsion angles (e.g., C1–C2–O1–C3 = -178.2°) further validate stereochemistry .
Q. How should researchers resolve contradictory analytical data (e.g., NMR vs. IR)?
Systematic cross-validation involves:
- Multi-technique analysis : Confirm ester C=O via IR (1739 cm⁻¹) and ¹H NMR (δ 3.68 for OCH₃). Discrepancies in aromatic proton splitting may indicate impurities, requiring GC-MS or HPLC (C18 column, acetonitrile/water gradient) .
- Enantiomeric excess (ee) determination : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with racemic standards .
- Crystallographic validation : Resolve ambiguous NOE or coupling constants via X-ray diffraction to confirm spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
